Ethyl 2-phenylpropionate

Description

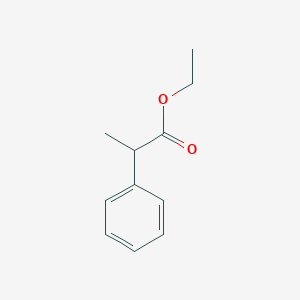

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862976 | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-99-8 | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-phenylpropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-phenylpropanoate molecular weight and formula

An In-depth Technical Guide to Ethyl 2-Phenylpropanoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-phenylpropanoate, an ester of significant interest in organic synthesis, serves as a critical building block in the development of pharmaceuticals and as a component in the flavor and fragrance industry. This document provides a comprehensive technical overview of its core physicochemical properties, synthesis, analytical characterization, and applications. By synthesizing field-proven insights with established scientific data, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of a Versatile Ester

Ethyl 2-phenylpropanoate, also known as ethyl hydratropate, belongs to the ester class of organic compounds.[1][2] Its structure, featuring a phenyl group attached to the α-carbon of a propanoate ester, makes it a valuable precursor in synthetic chemistry. The phenylpropanoic acid moiety is a common structural motif in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," including ibuprofen and ketoprofen. While ethyl 2-phenylpropanoate itself is not a therapeutic agent, its derivatives are actively investigated for potential pharmacological activities, such as anti-inflammatory and analgesic effects.[3] Its utility also extends to the flavor and fragrance industry, where it is noted for its sweet, fruity, and honey-like scent.[4] This dual applicability underscores the compound's importance in both industrial and research settings.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. Ethyl 2-phenylpropanoate is typically a colorless to light yellow liquid.[5][6] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4][7] |

| Molecular Weight | 178.23 g/mol | [1][5][7][8] |

| IUPAC Name | ethyl 2-phenylpropanoate | [1][2] |

| CAS Registry Number | 2510-99-8 | [1][2][4][7] |

| Boiling Point | 122°C @ 20 mmHg | [5][6] |

| Predicted Density | 1.012 ± 0.06 g/cm³ | [5][6] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate | [5][6] |

Synthesis and Mechanistic Insight

The most common and pedagogically significant method for preparing Ethyl 2-phenylpropanoate is through the Fischer esterification of 2-phenylpropanoic acid with ethanol.

Causality in Experimental Design

The choice of Fischer esterification is dictated by the availability and cost-effectiveness of the starting materials. The reaction requires an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The catalyst's role is crucial: it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" step is necessary to make the carboxylic acid susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol. To drive the equilibrium towards the product side, a Dean-Stark apparatus is often employed to remove the water formed as a byproduct, in accordance with Le Châtelier's principle.

Experimental Workflow: Fischer Esterification

Caption: Fischer Esterification workflow for Ethyl 2-phenylpropanoate.

Self-Validating Laboratory Protocol

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropanoic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2% mol).

-

Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and periodically via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-phenylpropanoate.[5][6]

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in the following section. The expected yield for this procedure is typically high, often exceeding 85%.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. The IR spectrum of Ethyl 2-phenylpropanoate will exhibit a strong, characteristic absorption band around 1735 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the ester. Other key peaks include C-O stretching vibrations in the 1300-1000 cm⁻¹ region and peaks corresponding to the aromatic ring.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the proton environment. The spectrum is expected to show a triplet for the methyl protons (-OCH₂CH ₃) and a quartet for the methylene protons (-OCH ₂CH₃) of the ethyl group. The methine proton (CH ) adjacent to the phenyl group and carbonyl will appear as a quartet, and the methyl group attached to it (CH ₃) will be a doublet. The aromatic protons will appear as a multiplet in the 6.8-7.5 ppm region.

-

¹³C NMR: Shows all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (~175 ppm), carbons of the aromatic ring (125-140 ppm), and the carbons of the ethyl group (~60 ppm and ~14 ppm).

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should correspond to the molecular weight of 178.23.[7]

Applications in Research and Drug Development

The primary value of Ethyl 2-phenylpropanoate in advanced research lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: The 2-phenylpropanoate scaffold is a privileged structure in medicinal chemistry. This compound and its parent acid are precursors for synthesizing more complex molecules. For instance, derivatives are used in the development of novel anti-inflammatory and analgesic agents.[3] Furthermore, related structures are integral to the synthesis of established drugs like Bilastine, an antihistamine.[9]

-

Organic Synthesis Building Block: It serves as a starting material for reactions involving the ester functional group or the activated α-proton. It can undergo various transformations, such as hydrolysis back to the carboxylic acid, reduction to the corresponding alcohol, or enolate formation for subsequent alkylation or condensation reactions.[5]

-

Flavor and Fragrance Industry: Beyond the laboratory, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes due to its characteristic pleasant odor.[4]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: Ethyl 2-phenylpropanoate is classified as a skin and eye irritant.[10] Inhalation of its vapors or mist may cause respiratory irritation.[10]

-

Precautionary Measures:

-

Always handle this chemical in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid breathing fumes, mist, or vapors.[10]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

-

Conclusion

Ethyl 2-phenylpropanoate is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences like drug discovery and materials science. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for researchers. This guide has provided a technical framework for understanding and utilizing this compound, emphasizing the causal relationships in experimental design and the importance of rigorous validation, thereby empowering scientists to leverage its full potential in their research endeavors.

References

-

Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

ethyl 2-hydroxy-3-phenylpropanoate - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ethyl 2-phenylprop-2-enoate - Stenutz. Stenutz. Available at: [Link]

-

Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. ResearchGate. Available at: [Link]

-

(.+/-.)-2-Phenylpropanoic Acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ethyl 2-nitro-3-phenylpropanoate - Chemical Synthesis Database. Reaxys. Available at: [Link]

- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. Google Patents.

- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. Google Patents.

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 2-Phenylpropionate - ChemBK. ChemBK. Available at: [Link]

-

Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB. FooDB. Available at: [Link]

-

ethyl 2-acetyl-3-phenylpropionate - U.S. Food and Drug Administration. U.S. Food and Drug Administration. Available at: [Link]

-

Chemical Substance - Ethyl 2-acetyl-3-phenylpropionate - Government of Canada. Government of Canada. Available at: [Link]

Sources

- 1. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2510-99-8 [chemicalbook.com]

- 6. 2510-99-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

Ethyl hydratropate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Hydratropate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydratropate, known systematically as ethyl 2-phenylpropanoate, is an organic ester derived from hydratropic acid (2-phenylpropanoic acid). Hydratropic acid forms the structural backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The study of its ester derivatives, such as ethyl hydratropate, is crucial for understanding reaction kinetics, developing prodrug strategies, and optimizing synthetic pathways in pharmaceutical development. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of ethyl hydratropate, complete with detailed experimental protocols for its analysis and synthesis.

Compound Identification and Core Properties

Proper identification is the cornerstone of all chemical research. Ethyl hydratropate is a chiral molecule, existing as a racemic mixture unless resolved.[1]

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-phenylpropanoate | [2] |

| Synonyms | Ethyl hydratropate, Ethyl 2-phenylpropionate | [1][3] |

| CAS Number | 2510-99-8 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Canonical SMILES | CCOC(=O)C(C)C1=CC=CC=C1 | [2] |

| InChIKey | UTUVIKZNQWNGIM-UHFFFAOYSA-N | [1][2] |

Figure 1: 2D chemical structure of ethyl hydratropate. Source: PubChem[2]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for handling, formulation, and purification.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid/solid | Ambient |

| Melting Point | 69 °C | 760 mmHg |

| Boiling Point | 230 °C | 760 mmHg |

| Density | 1.019 - 1.025 g/cm³ | 25 °C |

| Refractive Index | 1.490 - 1.496 | 20 °C |

| Flash Point | 93.33 °C | Closed Cup |

| Water Solubility | 157.2 mg/L (estimated) | 25 °C |

| LogP (o/w) | 2.774 (estimated) | N/A |

Chirality and Optical Activity

The presence of a stereocenter at the α-carbon (the carbon adjacent to the carbonyl group) makes ethyl hydratropate a chiral molecule. This means it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-ethyl 2-phenylpropanoate and (S)-ethyl 2-phenylpropanoate.

These enantiomers are optically active, meaning they rotate the plane of plane-polarized light.

-

Dextrorotatory (+): Rotates light in a clockwise direction.

-

Levorotatory (-): Rotates light in a counter-clockwise direction.

A 1:1 mixture of both enantiomers is called a racemic mixture or racemate. This mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[4] The specific rotation [α] is a fundamental property of a pure enantiomer and is measured using a polarimeter.

Caption: Conceptual workflow of polarimetry.

This protocol outlines the determination of a compound's specific rotation using a polarimeter.

-

Preparation:

-

Accurately weigh a sample of the purified enantiomer (m, in grams).

-

Dissolve the sample in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) (V, in mL). The concentration (c) is m/V in g/mL.

-

Ensure the solution is homogeneous and free of bubbles.

-

-

Instrumentation:

-

Turn on the polarimeter's light source (typically a sodium D-line, λ = 589 nm) and allow it to warm up.

-

Calibrate the instrument by taking a zero reading with a cuvette filled only with the pure solvent.

-

-

Measurement:

-

Rinse the sample tube (path length l, in decimeters) with a small amount of the sample solution, then fill it completely, ensuring no air bubbles are trapped.

-

Place the filled tube in the polarimeter.

-

Rotate the analyzer until the light intensity is at a minimum (or as indicated by the instrument's detector).

-

Record the observed angle of rotation (α) in degrees.[4] Repeat the measurement 3-5 times and calculate the average.

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (c * l)

-

Where:

-

T is the temperature in °C.

-

λ is the wavelength of light.

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).[5]

-

-

Thermal Properties

This standard method is used to determine the melting range of a solid, which is an indicator of purity. Pure compounds exhibit a sharp melting range (0.5-1.0 °C), while impurities typically depress and broaden the range.

-

Sample Preparation:

-

Ensure the solid sample of ethyl hydratropate is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

-

Press the open end of a glass capillary tube into the powder to pack a small amount of the sample.

-

Tap the sealed end of the capillary on a hard surface to compact the powder to a height of 2-3 mm.[7][8]

-

-

Measurement:

-

Insert the packed capillary into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 5-10 °C/min) to find an approximate melting point.[7]

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly until the temperature is ~15 °C below the approximate melting point.[7]

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[7]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).[7]

-

The melting range is reported as T₁ - T₂.

-

Caption: Workflow for capillary melting point determination.

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity verification of ethyl hydratropate.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For ethyl hydratropate (in CDCl₃), the expected signals are:

-

~ 1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent -CH₂- group.

-

~ 1.5 ppm (doublet, 3H): The -CH₃ protons on the α-carbon, split by the adjacent methine (-CH-) proton.

-

~ 3.6 ppm (quartet, 1H): The methine (-CH-) proton, split by the adjacent α-methyl group.

-

~ 4.1 ppm (quartet, 2H): The -CH₂- protons of the ethyl group, split by the adjacent ethyl -CH₃ group.

-

~ 7.2-7.4 ppm (multiplet, 5H): The aromatic protons of the phenyl ring.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments. Ethyl hydratropate is expected to show 9 distinct signals:

-

Two signals for the ethyl group carbons (~14 ppm for CH₃, ~60 ppm for O-CH₂).

-

Two signals for the propanoate backbone carbons (~18 ppm for α-CH₃, ~45 ppm for α-CH).

-

One signal for the carbonyl carbon (~174 ppm).

-

Four signals for the phenyl group carbons (one for the ipso-carbon, and three for the ortho, meta, and para carbons due to symmetry).

-

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak is expected at m/z = 178, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) leading to a peak at m/z = 133, or cleavage of the C-C bond alpha to the phenyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[1]

-

~ 1735 cm⁻¹ (strong, sharp): This is the most characteristic peak, corresponding to the C=O (carbonyl) stretch of the ester group.

-

~ 3000-2850 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.

-

~ 3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~ 1200-1100 cm⁻¹: C-O stretching of the ester linkage.

-

Chemical Properties and Reactivity

Synthesis via Fischer Esterification

Ethyl hydratropate is readily synthesized by the acid-catalyzed reaction of hydratropic acid (2-phenylpropanoic acid) with ethanol. This reversible reaction is known as the Fischer Esterification.[9][10][11] To drive the equilibrium toward the product, an excess of the alcohol (ethanol) is typically used, following Le Châtelier's principle.[9][12]

Caption: Mechanism of Fischer Esterification.

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpropanoic acid (1.0 eq).

-

Reagents: Add absolute ethanol (5.0 eq) to the flask. The excess ethanol serves as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 drops) to the mixture while stirring.[13]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 1-2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure ethyl hydratropate.

-

Hydrolysis

As an ester, ethyl hydratropate can be hydrolyzed back to its parent carboxylic acid and alcohol.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification, achieved by heating the ester in water with a strong acid catalyst. The reaction is an equilibrium process.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (NaOH). The process yields ethanol and the sodium salt of the carboxylic acid (sodium 2-phenylpropanoate). Subsequent acidification is required to protonate the carboxylate and isolate the free hydratropic acid.

Reduction

The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.[14][15][16] The reaction of ethyl hydratropate with LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether), followed by an aqueous workup, will yield two alcohol products: 2-phenyl-1-propanol (from the acyl portion) and ethanol (from the ethyl ester portion).

Relevance in Drug Development

While ethyl hydratropate itself is not a therapeutic agent, its parent molecule, hydratropic acid, is the core of many NSAIDs. The ester form can be considered a simple prodrug. Understanding its properties, such as lipophilicity (indicated by LogP) and susceptibility to hydrolysis by esterase enzymes in the body, is fundamental to designing more complex prodrugs with improved pharmacokinetic profiles, such as enhanced absorption or reduced gastric irritation. Furthermore, its synthesis and reactions are model systems for the production of more complex active pharmaceutical ingredients.

References

-

Torontech Group. (2025). Polarimeter Guide: Optical Activity & Applications. Torontech. [Link]

-

Wikipedia. Specific rotation. [Link]

-

University of the Witwatersrand, Johannesburg. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Measuring Specific Rotation in Polarimetry. [Link]

-

Chemistry LibreTexts. (2022). 5.8: The Polarimetry Experiment. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Edisco. Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

University of Houston-Downtown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16237, Ethyl 3-phenylpropionate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

-

University of California, Irvine. Fischer Esterification. [Link]

-

SpectraBase. ETHYL-2-FLUORO-2-PHENYL-PROPANOATE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62469, Ethyl 2-ethyl-3-phenylpropanoate. [Link]

-

ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and this compound in organic solvent by lyophilized mycelia. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 99643, Benzeneacetic acid, alpha-methyl-, ethyl ester. [Link]

-

Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7649, Ethyl 3-phenylprop-2-enoate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

-

National Institute of Standards and Technology. 2-Propenoic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook. [Link]

-

Reddit. LiAlH4. r/chemistry. [Link]

-

ScienceDirect. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. [Link]

-

University of Missouri–St. Louis. The Fischer Esterification. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Reddit. LiAlH4 reduction under reflux conditions. How common is this?. r/OrganicChemistry. [Link]

-

ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

-

MDPI. Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. [Link]

Sources

- 1. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 2. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. torontech.com [torontech.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. thinksrs.com [thinksrs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. edisco.it [edisco.it]

- 9. cerritos.edu [cerritos.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. athabascau.ca [athabascau.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. reddit.com [reddit.com]

- 15. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. reddit.com [reddit.com]

Spectroscopic data of Ethyl 2-phenylpropionate (NMR, IR, Mass Spec)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylpropionate (C₁₁H₁₄O₂) is an ester of significant interest in various chemical and pharmaceutical contexts.[1][2][3] As a derivative of propionic acid, it serves as a valuable building block in organic synthesis and is a key structural motif in a number of biologically active molecules. A thorough understanding of its molecular structure and purity is paramount for its effective application, necessitating a detailed analysis of its spectroscopic properties. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

The structural elucidation of organic compounds is a cornerstone of modern chemistry, with spectroscopic techniques providing the most powerful tools for this purpose. Each method probes different aspects of a molecule's constitution: NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. For a molecule like this compound, a combined spectroscopic approach is essential for unambiguous identification and characterization.

This document is intended to serve as a practical reference for scientists and researchers, providing not only the spectral data but also the underlying principles and experimental considerations. By presenting this information in a clear and accessible format, we aim to facilitate the confident identification and utilization of this compound in a variety of research and development settings.

Molecular Structure

The first step in any spectroscopic analysis is to understand the molecule's basic framework.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

Spectral Width: A spectral width of approximately 12 ppm is standard for ¹H NMR.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data and Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.1 | quartet | 2H | -OCH₂CH₃ |

| ~3.7 | quartet | 1H | -CH(CH₃)Ph |

| ~1.5 | doublet | 3H | -CH(CH₃)Ph |

| ~1.2 | triplet | 3H | -OCH₂CH₃ |

-

Aromatic Protons (δ ~7.3 ppm): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

-

Methylene Protons of Ethyl Group (δ ~4.1 ppm): The quartet signal is due to the two protons of the methylene group (-OCH₂-). The quartet splitting pattern arises from the coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).

-

Methine Proton (δ ~3.7 ppm): The quartet corresponds to the single proton at the chiral center (-CH(CH₃)Ph). Its splitting into a quartet is due to the three protons of the adjacent methyl group.

-

Methyl Protons of the Propionate Moiety (δ ~1.5 ppm): The doublet signal is from the three protons of the methyl group attached to the chiral carbon (-CH(CH₃)Ph). The doublet splitting is a result of coupling to the single methine proton.

-

Methyl Protons of the Ethyl Group (δ ~1.2 ppm): The triplet is characteristic of the three protons of the terminal methyl group of the ethyl ester (-OCH₂CH₃). The triplet pattern is due to coupling with the adjacent two methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically needed to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase-corrected and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data and Interpretation

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester carbonyl) |

| ~140 | Quaternary aromatic carbon |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~60 | -OCH₂CH₃ |

| ~45 | -CH(CH₃)Ph |

| ~18 | -CH(CH₃)Ph |

| ~14 | -OCH₂CH₃ |

-

Carbonyl Carbon (δ ~174 ppm): The signal at the lowest field is characteristic of an ester carbonyl carbon.

-

Aromatic Carbons (δ ~126-140 ppm): The signals in this region correspond to the six carbons of the phenyl group. The quaternary carbon (attached to the propionate chain) is typically at the lower field end of this range.

-

Methylene Carbon of Ethyl Group (δ ~60 ppm): This signal corresponds to the carbon of the -OCH₂- group.

-

Methine Carbon (δ ~45 ppm): This is the signal for the chiral carbon atom, -CH(CH₃)Ph.

-

Methyl Carbon of the Propionate Moiety (δ ~18 ppm): This signal is from the methyl group attached to the chiral center.

-

Methyl Carbon of the Ethyl Group (δ ~14 ppm): The signal at the highest field is characteristic of the terminal methyl group of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required for a liquid sample.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Collection: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030-3080 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium-Strong | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1150-1250 | Strong | C-O stretch (ester) |

| ~690-770 | Strong | Aromatic C-H out-of-plane bending |

-

C=O Stretch ( ~1735 cm⁻¹): The most prominent peak in the spectrum is the strong absorption corresponding to the stretching vibration of the ester carbonyl group. Its position is characteristic of a saturated ester.

-

C-H Stretches (~2850-3080 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and propionate moieties.

-

Aromatic C=C Vibrations (~1450-1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch (~1150-1250 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretching of the ester group.

-

Aromatic C-H Bending (~690-770 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). The GC will separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for generating ions.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Key Fragmentation Pathways

Caption: Major fragmentation pathways of this compound in EI-MS.

-

Molecular Ion (M⁺˙) at m/z = 178: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.[1][2][3]

-

Base Peak at m/z = 105: This is often the most abundant ion in the spectrum and arises from the loss of the ethoxycarbonyl group (-COOCH₂CH₃) followed by rearrangement to form the stable tropylium-like cation.

-

Fragment at m/z = 133: This ion is formed by the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

Fragment at m/z = 77: This peak corresponds to the phenyl cation (C₆H₅⁺), a common fragment in molecules containing a benzene ring.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic ester and aromatic functional groups, and the mass spectrum provides the molecular weight and key fragmentation patterns. By understanding and applying this spectroscopic information, researchers, scientists, and drug development professionals can confidently work with this compound, ensuring the integrity and success of their scientific endeavors.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database (HMDB). [Link]

Sources

A Technical Guide to the Therapeutic Potential of the 2-Phenylpropionate Scaffold: A Case Study on Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate

Executive Summary

The 2-phenylpropionate chemical scaffold is a cornerstone in modern pharmacology, forming the backbone of the widely successful "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). While Ethyl 2-phenylpropionate itself is primarily utilized as a synthetic intermediate[1], its core structure holds significant, largely untapped potential for the development of novel therapeutic agents. This guide eschews a speculative overview of the parent compound and instead provides a deep, technical dive into a novel derivative, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (referred to herein as MAK01). Through this case study, we will explore the tangible anti-inflammatory and analgesic applications that arise from the 2-phenylpropionate core, detailing the synthetic rationale, mechanistic validation, and preclinical evaluation methodologies that underpin its therapeutic promise. This document serves as a practical blueprint for researchers looking to leverage this privileged scaffold in their own drug discovery programs.

The 2-Phenylpropionate Scaffold: A Privileged Structure in NSAID Discovery

The therapeutic relevance of the 2-phenylpropionate moiety is rooted in its ability to effectively inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are critical mediators in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandins—potent signaling molecules that drive inflammation, pain, and fever[2].

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa and platelets, where it plays a protective role[3].

-

COX-2 is primarily an inducible enzyme, significantly upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs[3].

Traditional NSAIDs inhibit both isoforms, and while this leads to effective anti-inflammatory action, the concurrent inhibition of the protective COX-1 enzyme often results in gastrointestinal side effects[4]. The ongoing challenge in the field is to develop agents with improved selectivity or complementary mechanisms of action to enhance safety and efficacy. The structural simplicity and proven efficacy of the 2-phenylpropionate scaffold make it an ideal starting point for such innovation.

Figure 1: Simplified Arachidonic Acid Cascade and the role of COX/LOX enzymes.

Case Study: Synthesis and Evaluation of the Derivative MAK01

To illustrate the therapeutic potential of the 2-phenylpropionate scaffold, we will analyze the synthesis and pharmacological evaluation of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01), a novel derivative synthesized via an organocatalytic asymmetric Michael addition[5][6].

Synthesis Protocol

The choice of an organocatalytic Michael addition is strategic, offering high yield and stereochemical control under mild reaction conditions, which is crucial for developing scalable and efficient synthetic routes in drug development.

Experimental Protocol: Synthesis of MAK01 [4][5]

-

Reactant Preparation: To a solution of N-phenylmaleimide (1.0 mmol) in a suitable solvent, add ethyl isobutyrate (1.2 mmol).

-

Catalyst Introduction: Introduce methylated L-proline (0.1 mmol) as the organocatalyst.

-

Reaction: Stir the mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the final compound, MAK01.

-

Characterization: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR spectroscopy. The reported isolated yield for this protocol is 96%[5][6].

Figure 2: High-level workflow for the synthesis of MAK01.

In Vitro Mechanistic Evaluation: Dual COX/LOX Inhibition

A key objective in modern anti-inflammatory drug design is to move beyond simple COX inhibition. The 5-lipoxygenase (5-LOX) enzyme produces leukotrienes, another class of potent inflammatory mediators. Inhibiting both COX and LOX pathways can offer broader anti-inflammatory coverage and potentially mitigate some side effects associated with shunting arachidonic acid metabolism down a single pathway. MAK01 was evaluated for its inhibitory potential against COX-1, COX-2, and 5-LOX.

Rationale for Assay Selection:

-

COX-1/COX-2 Assays: These are fundamental for determining the compound's primary mechanism of action and its selectivity profile. A lower COX-2/COX-1 selectivity ratio is generally desired to minimize GI toxicity.

-

5-LOX Assay: This assay evaluates the potential for a broader anti-inflammatory effect through the inhibition of leukotriene synthesis.

Summary of In Vitro Inhibitory Activity of MAK01

| Target Enzyme | IC₅₀ (µg/mL) | Implication |

|---|---|---|

| COX-1 | 314 | Moderate inhibition, suggesting some potential for GI side effects but less than non-selective NSAIDs. |

| COX-2 | 130 | Potent inhibition, indicating strong anti-inflammatory potential. |

| 5-LOX | 105 | Potent inhibition, suggesting a dual-action mechanism beneficial for broader anti-inflammatory coverage. |

The data reveals that MAK01 is a potent inhibitor of both COX-2 and 5-LOX, with moderate activity against COX-1. This dual-inhibitor profile is highly desirable, positioning MAK01 as a promising lead compound.

In Vivo Preclinical Efficacy

Successful in vitro activity must translate to in vivo efficacy. Standard preclinical models for inflammation and pain were employed to validate the therapeutic potential of MAK01.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema This is a gold-standard acute inflammation model. Carrageenan injection into a rodent's paw induces a biphasic inflammatory response, allowing for the quantification of a compound's ability to reduce edema (swelling).

Protocol:

-

Acclimatize mice and measure baseline paw volume.

-

Administer MAK01 orally at various doses (10, 20, and 30 mg/kg). A control group receives a vehicle, and a positive control group receives a standard NSAID (e.g., Aspirin)[4].

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure paw volume at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.

-

Calculate the percentage reduction in edema compared to the vehicle-treated control group.

Results of In Vivo Anti-Inflammatory Study

| Dose (mg/kg) | Maximum Edema Reduction (%) | Time of Max Reduction (hours) |

|---|---|---|

| 10 | 33.3 ± 0.77 | 2 |

| 20 | 34.7 ± 0.74 | 2 |

| 30 | 40.58 ± 0.84 | 5 |

Data sourced from:[4][5][6][7]

The results demonstrate a significant, dose-dependent reduction in inflammation in vivo, confirming the compound's anti-inflammatory properties.

Analgesic Activity: Hot Plate Test This model assesses central antinociceptive (pain-relieving) activity. The test measures the reaction time of an animal to a thermal stimulus. An increase in latency to react (e.g., licking a paw or jumping) indicates an analgesic effect.

Protocol:

-

Acclimatize mice to the testing environment.

-

Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the baseline latency to the first sign of nociception.

-

Administer MAK01 orally at various doses (50, 100, and 150 mg/kg).

-

At set time points post-administration, place the mice back on the hot plate and record the new latency time. A cut-off time is used to prevent tissue damage.

Results of In Vivo Analgesic Study

| Dose (mg/kg) | Latency Time (seconds) |

|---|---|

| 50 | 10.32 ± 0.82 |

| 100 | 12.16 ± 0.51 |

| 150 | 12.93 ± 0.45 |

MAK01 exhibited a significant and dose-dependent increase in pain threshold, confirming its potential as an analgesic agent.

Physicochemical Properties and Druggability

Early assessment of physicochemical properties is critical to predict a compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).

Predicted Physicochemical Properties of MAK01

| Property | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 63.68 Ų | Suggests good oral bioavailability and the potential to cross the blood-brain barrier. |

| Oral Bioavailability | Good | Indicates the compound is likely to be well-absorbed when administered orally. |

These in silico predictions suggest that MAK01 possesses favorable "drug-like" properties, which is a crucial consideration for its further development.

Figure 3: The position of the MAK01 case study within the drug discovery pipeline.

Conclusion and Future Directions

While this compound itself is not a therapeutic agent, its chemical scaffold is a fertile ground for the development of novel drugs. The case study of its derivative, MAK01, demonstrates a clear and logical pathway from rational design and synthesis to robust preclinical validation.

Key Findings:

-

MAK01 exhibits a promising dual inhibitory profile against COX-2 and 5-LOX, suggesting broad-spectrum anti-inflammatory action.

-

In vivo studies confirm significant anti-inflammatory and analgesic efficacy.

-

The compound displays favorable drug-like properties based on computational predictions.

Future Research:

-

Lead Optimization: Systematically modify the structure of MAK01 to improve potency and selectivity, and to further enhance its pharmacokinetic profile.

-

Expanded Toxicity Profiling: Conduct comprehensive toxicology studies to establish a clear safety margin.

-

Mechanism of Action Deep Dive: Investigate the downstream signaling effects of dual COX/LOX inhibition in relevant cell models.

-

Chronic Disease Models: Evaluate the efficacy of lead compounds in chronic inflammatory models, such as arthritis.

The 2-phenylpropionate core remains a highly valuable starting point for innovation in the treatment of inflammatory conditions and pain. By leveraging modern synthetic strategies and integrated pharmacological testing cascades, as demonstrated with MAK01, researchers can continue to develop safer and more effective therapeutics based on this classic scaffold.

References

-

Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate. Available at: [Link]

-

PubChem. Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed. Available at: [Link]

-

Yilmaz, I., et al. (2024). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. National Institutes of Health. Available at: [Link]

-

U.S. Food and Drug Administration. ethyl 2-acetyl-3-phenylpropionate. Available at: [Link]

-

Pharmaffiliates. Ethyl 2-phenylpropanoate. Available at: [Link]

-

de Sá, C. B., et al. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. PubMed. Available at: [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. Available at: [Link]

-

Government of Canada. Chemical Substance - Ethyl 2-acetyl-3-phenylpropionate. Available at: [Link]

-

Flavor and Extract Manufacturers Association. ETHYL 2-ACETYL-3-PHENYLPROPIONATE. Available at: [Link]

-

PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Available at: [Link]

-

Khan, A., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

-

Mattia, C., & Coluzzi, F. (2005). COX-2 inhibitors: pharmacological data and adverse effects. PubMed. Available at: [Link]

-

Everts, B., et al. (2000). COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs. PubMed. Available at: [Link]

-

Singh, R., et al. (2007). Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis. PubMed. Available at: [Link]

-

Evidente, A., et al. (2019). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI. Available at: [Link]

-

Chemsrc. This compound | CAS#:2510-99-8. Available at: [Link]

-

Jan, S., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. PubMed Central. Available at: [Link]

-

Lista, A. D., & Sirimaturos, M. (2021). Pharmacokinetic and Pharmacodynamic Principles for Toxicology. PubMed. Available at: [Link]

-

Yilmaz, A., et al. (2025). Anticancer Properties of Phenylboronic Acid in Androgen-Dependent (LNCaP) and Androgen-Independent (PC3) Prostate Cancer Cells via MAP Kinases by 2D and 3D Culture Methods. PubMed. Available at: [Link]

-

Ullah, M. F., et al. (2021). The neuroprotective potential of carotenoids in vitro and in vivo. PubMed. Available at: [Link]

-

Wikipedia. Nandrolone. Available at: [Link]

-

Ribnicky, D. M., et al. (2007). In Vitro and in Vivo Anti-Inflammatory Activity of a Seed Preparation Containing Phenethylisothiocyanate. ResearchGate. Available at: [Link]

Sources

- 1. This compound | 2510-99-8 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-Phenylpropionate: A Technical Guide for Fragrance Science Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-phenylpropionate (CAS No. 2510-99-8), a key fragrance ingredient valued for its sweet, fruity, and floral olfactory profile. Intended for an audience of researchers, perfumers, and formulation scientists, this document delves into the chemical and physical properties, synthesis methodologies, analytical quality control, olfactory characteristics, and safety and regulatory landscape of this versatile aromatic ester. By elucidating the scientific principles and practical considerations behind its use, this guide serves as an in-depth resource for the effective and safe application of this compound in fragrance compositions.

Introduction: The Molecular Architecture of a Scent

This compound, also known as ethyl hydratropate, is an aromatic ester that holds a significant place in the perfumer's palette. Its characteristic sweet, fruity aroma with floral and honey-like undertones makes it a valuable component in a wide array of fragrance applications.[1] The molecule's structure, featuring a phenyl ring attached to a propionate ester, is fundamental to its olfactory properties. The presence of a chiral center at the alpha-carbon adds a layer of stereochemical complexity, although the racemic mixture is commonly used in the fragrance industry.

This guide will deconstruct the science of this compound, moving from its fundamental chemical identity to its sophisticated applications in perfumery. We will explore the causality behind its synthesis and analysis, providing field-proven insights to inform its practical use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective handling, formulation, and stability testing. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Ethyl 2-phenylpropanoate | [2] |

| Synonyms | Ethyl hydratropate, 2-Phenylpropionic acid ethyl ester | [1][2] |

| CAS Number | 2510-99-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 122 °C at 20 mmHg | [2] |

| Density | ~1.012 g/cm³ | [2] |

| Solubility | Soluble in chloroform and ethyl acetate; sparingly soluble in water | [2] |

| LogP | ~2.774 (estimated) | [2] |

Synthesis and Manufacturing: The Art of Esterification

The industrial production of this compound predominantly relies on the Fischer esterification of 2-phenylpropionic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and scalability.

The Fischer Esterification Mechanism

The Fischer esterification is a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The mechanism proceeds through several equilibrium steps. To drive the reaction toward the formation of the ester, an excess of the alcohol is often used, and the water formed as a byproduct is removed.[4][5]

Sources

Introduction: The Strategic Importance of Ethyl 2-phenylpropionate

An In-depth Technical Guide to the Role of Ethyl 2-phenylpropionate in Organic Synthesis

This guide provides an in-depth exploration of this compound, a key building block in modern organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties and its pivotal role in the synthesis of high-value molecules, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens."

This compound, also known as ethyl hydratropate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2][3][4] Its structure, featuring a phenyl group attached to the α-carbon of a propionate ester, makes it a valuable precursor in a variety of organic transformations. The true significance of this molecule in the pharmaceutical industry lies in its role as a fundamental scaffold for the synthesis of profens, a major class of NSAIDs that includes widely used drugs like ibuprofen and naproxen.[5][6][7][8]

The therapeutic activity of profens is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[5][9][10] The (R)-enantiomer is significantly less active, although in some cases, it can undergo in vivo metabolic chiral inversion to the active (S)-form.[9][11] This stereospecificity underscores the critical need for enantioselective synthetic methods to produce optically pure (S)-profens, a challenge where derivatives and precursors related to this compound are central.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties and safety protocols for this compound is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][12] |

| Appearance | White to pale yellow semi-solid or colorless liquid | [4][13] |

| Boiling Point | 122 °C at 20 mmHg | [4] |

| Density | ~1.012 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. | [4][13][14] |

| CAS Number | 2510-99-8 | [1][2][15] |

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15]

Precautionary Measures:

-

Handling: Should only be handled by qualified professionals in a well-ventilated area or a chemical fume hood.[16] Avoid breathing fumes, mist, or vapors.[15] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, is mandatory.[15][16]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[16][17][18] It is incompatible with strong oxidizing agents.[16][17]

-

Disposal: Dispose of waste materials through an authorized incinerator.[15] Do not allow the material to enter drains or water courses.[16]

Core Application: The Synthesis of 2-Arylpropionic Acids (Profens)

The primary application of this compound and its derivatives is in the synthesis of profens. The core challenge in these syntheses is the efficient and stereocontrolled introduction of the α-methyl group to an arylacetic acid precursor.

The Significance of the Carboxylic Acid Moiety

The carboxylic acid group in NSAIDs is crucial for their mechanism of action, as it often forms key interactions with residues in the active site of COX enzymes.[19][20] However, this acidic moiety is also implicated in the gastrointestinal side effects associated with these drugs.[21][22][23] This has led to the development of prodrug strategies where the carboxylic acid is temporarily masked as an ester, which can improve the drug's tolerability.[24][25]

Synthetic Strategies for Profens

Early synthetic routes to profens often produced racemic mixtures, which then required resolution to isolate the active (S)-enantiomer. A common approach involves the α-methylation of an arylacetic ester, such as ethyl phenylacetate, a direct precursor to this compound.

Caption: General workflow for the synthesis of racemic this compound.

To circumvent the inefficiencies of classical resolution, numerous asymmetric synthetic methods have been developed to directly obtain the desired (S)-enantiomer.

A. Diastereoselective Alkylation with Chiral Auxiliaries:

This strategy, pioneered by Evans and others, involves attaching a chiral auxiliary to the carboxylic acid precursor.[6] The chiral auxiliary directs the methylation step to one face of the enolate, leading to a high diastereomeric excess. Subsequent removal of the auxiliary yields the enantiomerically enriched profen.

Caption: Workflow for asymmetric profen synthesis using a chiral auxiliary.

B. Catalytic Asymmetric Synthesis:

More modern approaches utilize chiral catalysts to achieve enantioselectivity, offering higher atom economy. A prominent example is the asymmetric hydrogenation of a 2-arylpropenoic acid precursor using a chiral rhodium or ruthenium catalyst.[7]

C. Enzymatic Kinetic Resolution:

Lipases are widely used for the kinetic resolution of racemic profens or their esters.[11][24][26] These enzymes selectively catalyze the hydrolysis or esterification of one enantiomer, allowing for the separation of the two. For instance, Candida antarctica lipase B (CALB) has been used for the enantioselective esterification of ibuprofen.[11][27]

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Features | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Classical Resolution | Separation of enantiomers from a racemic mixture. | Variable, depends on the method. | Well-established for some profens. | Inefficient (max 50% yield for desired enantiomer without racemization). |

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct stereochemistry.[6][28] | >95% | High stereocontrol, reliable. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst.[5][7] | 80-99% | High atom economy, efficient. | Catalyst development can be challenging and expensive. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer.[24][26] | >98% | High enantioselectivity, mild reaction conditions. | Can be slow, limited to 50% conversion without dynamic kinetic resolution. |

Experimental Protocols

Synthesis of Racemic this compound

This protocol is a generalized procedure based on the alkylation of ethyl phenylacetate.

Materials:

-

Ethyl phenylacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl phenylacetate (1.0 equivalent) dropwise to the suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Cool the resulting enolate solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.[1][29]

Hydrolysis to 2-Phenylpropionic Acid

Procedure:

-

Dissolve the synthesized this compound in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents).

-

Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-phenylpropionic acid.

Conclusion

This compound and its related precursors are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry. Their central role in the construction of the 2-arylpropionic acid framework has driven significant innovation in the field of asymmetric synthesis. The ongoing demand for safer and more efficient methods for producing enantiomerically pure NSAIDs ensures that the chemistry surrounding this compound will continue to be an active and important area of research. The evolution from classical racemic syntheses to highly sophisticated catalytic and enzymatic methods highlights the progress in chemical synthesis and its direct impact on human health.

References

- Raj, N. K., & Singh, A. (2014). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes.

- Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids.

- SynQuest Laboratories, Inc.

- Chemsrc.

- Kim, H., & Lee, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(6), 1747.

- Asensio, G., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Taylor & Francis Online.

- Floyd, C. (2005). Enzyme Catalyzed Asymmetric Ibuprofen Ester Synthesis. AIChE Proceedings.

- Villa, M., & Vecchietti, V. (1988). Process for preparing naproxen.

- Vecchietti, V., & Villa, M. (1985). Process for preparing naproxen.

- ChemicalBook.

- Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651.

- Lunn, H. (2012).

- Guidechem.

- Hutt, A. J., & Caldwell, J. (1989).

- Hu, A. X. (2002). Synthesis Of Naproxen As Nonsteroidal Antiinflammatory Drug And Reaction Mechanism. Globe Thesis.

- Tsai, S. W., & Wei, H. J. (2001). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Industrial & Engineering Chemistry Research, 40(14), 3077-3083.

- Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S.

- NIST. (+/-)-2-Phenylpropanoic Acid, ethyl ester. NIST WebBook.

- ResearchGate. Asymmetric synthesis of (S)-ibuprofen.

- ResearchGate.

- Fisher Scientific.

- Oppolzer, W., Rosset, S., & De Brabander, J. (1997). Asymmetric synthesis of ibuprofen via diastereoselective alkylation of a homochiral N-acylbornanesultam. University of Texas Southwestern Medical Center.